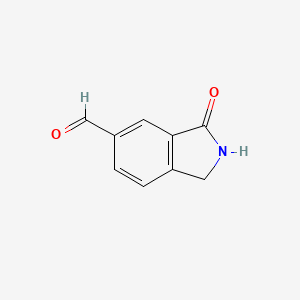

3-Oxoisoindoline-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Oxoisoindoline-5-carbaldehyde is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 . It is a solid substance stored under nitrogen at 4°C . The IUPAC name for this compound is 3-oxo-5-isoindolinecarbaldehyde .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of osmium tetroxide and sodium periodate . Another method involves the use of aryl bromide, Zn(CN)2, Zn dust, and tetrakis (triphenylphosphine)palladium(0) catalyst in DMF under argon .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7NO2/c11-5-6-1-2-7-4-10-9(12)8(7)3-6/h1-3,5H,4H2,(H,10,12) . The Smiles representation is O=CC1=CC2=C(C=C1)CNC2=O .Physical and Chemical Properties Analysis

This compound has a boiling point of 475.5±45.0°C at 760 mmHg . Its flash point is 234.6±28.9°C . It is a solid substance stored under nitrogen at 4°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Efficient Synthesis Techniques : 3-Oxoisoindoline derivatives, including 3-oxoisoindoline-1-carbonitriles and carboxamides, have been efficiently synthesized using catalysts like OSU-6 in a Strecker approach. These methods can produce various substituted derivatives, showcasing the versatility of 3-oxoisoindoline compounds in chemical synthesis (Nammalwar et al., 2015).

Applications in Chemistry of Analog Compounds : Research on related compounds like 2-chloroquinoline-3-carbaldehyde analogs highlights the broad utility of this class of compounds in the synthesis of complex heterocyclic systems, which has implications for 3-oxoisoindoline-5-carbaldehyde as well (Hamama et al., 2018).

Exploring Chemical Reactions : Studies on reactions involving similar carbaldehyde compounds have provided insights into the formation of novel molecular structures and their properties, which could be relevant for this compound (Suzdalev et al., 2011).

Advanced Applications

Molecular Magnetism : Investigations into compounds like 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related structure, have led to the development of molecular magnets, suggesting potential advanced applications for this compound in magnetic materials (Giannopoulos et al., 2014).

Pharmaceutical Potential : Derivatives like α-(1-oxoisoindolin-3-yl)glycine, synthesized from compounds similar to this compound, have shown high pharmaceutical potential, indicating possible applications in drug discovery and development (Li et al., 2015).

Intramolecular Proton Transfer Mechanisms : Density functional theoretical studies on derivatives of related compounds have explored intramolecular proton transfer mechanisms, which are crucial for understanding the behavior and potential applications of 3-oxoisoindoline derivatives in various fields (Huang et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 3-Oxoisoindoline-5-carbaldehyde is the cellular machinery involved in oxidative stress and redox balance. Specifically, it interacts with enzymes and proteins responsible for maintaining cellular homeostasis.

Action Environment

Environmental factors play a crucial role:

- The compound’s reactivity varies with pH levels. Stability and efficacy change with temperature fluctuations. Oxygen availability affects ROS production and compound activity.

Eigenschaften

IUPAC Name |

3-oxo-1,2-dihydroisoindole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-6-1-2-7-4-10-9(12)8(7)3-6/h1-3,5H,4H2,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDCSOQPDZYABK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C=O)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743705 |

Source

|

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260664-94-5 |

Source

|

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(3,4-dichlorophenyl)sulfonylamino]methyl]benzoic Acid](/img/structure/B2729349.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2729351.png)

![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-[3-(4-ethylpiperazin-1-yl)propyl]acetamide](/img/structure/B2729352.png)

![1,6,7-trimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2729353.png)

![1-[6-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B2729355.png)

![2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2729358.png)

![1-(3-bromophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2729363.png)